Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
Daphylloside is an iridoid glycoside isolated from the aerial parts of the plant Galium verum . Iridoids are a type of monoterpenoid, which are known for their diverse biological activities. Daphylloside has been studied for its potential therapeutic properties, including anti-inflammatory and cardiovascular benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daphylloside typically involves the extraction from natural sources, such as Galium verum. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents like methanol or ethanol . The extract is concentrated and purified using chromatographic techniques to isolate Daphylloside .
Industrial Production Methods
Industrial production of Daphylloside follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Daphylloside undergoes various chemical reactions, including:
Oxidation: Daphylloside can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Daphylloside into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the Daphylloside molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized iridoid derivatives, while reduction can produce reduced iridoid forms .
Scientific Research Applications
Daphylloside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and as a chemotaxonomic marker.
Medicine: Studied for its potential anti-inflammatory, antioxidant, and cardiovascular benefits.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Daphylloside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways, inhibition of oxidative stress, and interaction with cardiovascular receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Daphylloside is unique among iridoid glycosides due to its specific structure and biological activities. Similar compounds include:
Daphnin: Another iridoid glycoside with similar anti-inflammatory and antioxidant properties.
Daphenylline: A structurally unique Daphniphyllum alkaloid with different biological activities.
Compared to these compounds, Daphylloside stands out for its specific cardiovascular benefits and potential therapeutic applications .
Properties
IUPAC Name |
methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBQIMODQOGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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